molecular formula C20H12O B1195470 2-Hydroxybenzo[a]pyrene CAS No. 56892-30-9

2-Hydroxybenzo[a]pyrene

Cat. No. B1195470
CAS RN: 56892-30-9
M. Wt: 268.3 g/mol
InChI Key: KAXJMEFTXJWMLE-UHFFFAOYSA-N
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Description

2-Hydroxybenzo[a]pyrene is an ortho- and peri-fused polycyclic arene.

Scientific Research Applications

Metabolite Analysis in Biological Samples

2-Hydroxybenzo[a]pyrene, as a metabolite of benzo[a]pyrene, is extensively studied in the context of human exposure to polycyclic aromatic hydrocarbons (PAHs). A prominent application is in the trace determination of urinary 3-hydroxybenzo[a]pyrene, a metabolite of benzo[a]pyrene, indicating exposure to carcinogenic compounds. Studies have developed methods for its sensitive determination in urine, employing techniques like automated column-switching high-performance liquid chromatography and ionic liquids-based dispersive liquid-liquid microextraction followed by high-performance liquid chromatography-high resolution tandem mass spectrometry (Simon et al., 2000); (Hu et al., 2016).

Kinetics and Pharmacokinetics Modelling

Understanding the kinetics of benzo[a]pyrene and its hydroxy metabolites like 3-hydroxybenzo[a]pyrene is crucial in occupational exposure risk assessment. Physiologically-based pharmacokinetic modelling provides insights into the metabolic pathways and exposure risks, especially in industrial settings where workers are exposed to PAHs (Heredia‐Ortiz & Bouchard, 2013).

Environmental Exposure Analysis

Environmental exposure to PAHs is also monitored using hydroxybenzo[a]pyrene as a biomarker. For instance, the utility of urinary 3-hydroxybenzo[a]pyrene has been evaluated in scenarios of exposure to atmospheric PAHs. These studies help in assessing the impact of environmental pollution on human health (Leroyer et al., 2010).

Analytical Method Development

The development of analytical methods for detecting hydroxybenzo[a]pyrene in biological and environmental samples is a significant area of research. Techniques like solid-phase extraction, capillary zone electrophoresis, and liquid chromatography-fluorescence detection have been explored to improve the sensitivity and accuracy of detecting these metabolites in various matrices (Knobel et al., 2012); (Barbeau et al., 2011).

Bioavailability and Biotransformation Studies

Research on the bioavailability and biotransformation of hydroxybenzo[a]pyrene in various organisms, including fish, has provided insights into the environmental impact and potential risks associated with PAHs. These studies are essential for understanding the ecological and health implications of PAH contamination (James et al., 2001).

properties

CAS RN

56892-30-9

Product Name

2-Hydroxybenzo[a]pyrene

Molecular Formula

C20H12O

Molecular Weight

268.3 g/mol

IUPAC Name

benzo[a]pyren-2-ol

InChI

InChI=1S/C20H12O/c21-16-10-14-6-5-13-9-12-3-1-2-4-17(12)18-8-7-15(11-16)19(14)20(13)18/h1-11,21H

InChI Key

KAXJMEFTXJWMLE-UHFFFAOYSA-N

SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=CC(=CC(=C54)C=C3)O

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=CC(=CC(=C54)C=C3)O

Other CAS RN

56892-30-9

synonyms

2-hydroxybenzo(a)pyrene
2-hydroxybenzo(a)pyrene, 3H-labeled
2-hydroxybenzo(a)pyrene, hydrogen sulfate
benzo(a)pyren-2-ol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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